molecular formula C8H16ClO5P B057827 Triethyl 2-chloro-2-phosphonoacetate CAS No. 7071-12-7

Triethyl 2-chloro-2-phosphonoacetate

Cat. No.: B057827
CAS No.: 7071-12-7
M. Wt: 258.63 g/mol
InChI Key: PCDXCIMROXIFBI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Triethyl 2-chloro-2-phosphonoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Horner-Wadsworth-Emmons reactions, the major products are often alkenes .

Scientific Research Applications

Organic Synthesis

TEPCA serves as a versatile building block in organic chemistry:

  • Synthesis of Purine Nucleoside Derivatives : TEPCA is utilized in the synthesis of halogenated purine nucleoside derivatives, which are crucial for developing antiviral agents .
  • Horner-Wadsworth-Emmons Reactions : It plays a key role in forming carbon-carbon double bonds, facilitating the synthesis of various alkenes .

Biological Applications

TEPCA has shown potential in several biological contexts:

  • Antimicrobial and Antifungal Activities : Research indicates that TEPCA exhibits notable biological activities against various bacterial strains, suggesting its use as a therapeutic agent .
  • Inhibition of Enzymatic Activity : Studies have explored TEPCA's interactions with specific enzymes, indicating potential as an inhibitor for enzymes involved in critical biochemical pathways .

Pharmaceutical Development

TEPCA is significant in pharmaceutical research:

  • Bacterial Topoisomerase Inhibitors : It is used in the scale-up production of inhibitors that target bacterial topoisomerases, vital for understanding bacterial DNA replication .
  • Potential Antiviral Agent : Preliminary studies suggest that TEPCA may interfere with viral replication processes, although further research is required to elucidate its mechanisms of action .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that TEPCA derivatives exhibited significant antimicrobial activity against specific bacterial strains. The results indicated that modifying the functional groups attached to the phosphorus atom could enhance efficacy .

Case Study 2: Antiviral Potential

Research focused on TEPCA's potential as an antiviral agent revealed that it might disrupt viral replication mechanisms. The study highlighted the need for further exploration into its specific interactions with viral components .

Biological Activity

Triethyl 2-chloro-2-phosphonoacetate (TECPA) is a phosphonate compound with significant applications in biological and chemical research. Its biological activity primarily revolves around its role as a reactant in the synthesis of various biologically active molecules, including bacterial topoisomerase inhibitors, which are crucial for studying bacterial DNA replication.

TECPA has the molecular formula C₇H₁₄ClO₄P and a molecular weight of 226.62 g/mol. The compound is characterized by the presence of a chlorine atom and a phosphonate group, which contribute to its reactivity in various chemical reactions.

Mechanism of Action:

  • TECPA acts as a reactant in nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
  • It is involved in the Horner-Wadsworth-Emmons reactions, which are used to form carbon-carbon double bonds, making it valuable for synthesizing complex organic molecules.
  • The compound has been shown to influence biochemical pathways related to DNA replication and repair, particularly through its role in producing topoisomerase inhibitors .

Applications in Biological Research

TECPA's biological applications are diverse, particularly in the field of medicinal chemistry:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Topoisomerase InhibitionUsed to develop inhibitors targeting bacterial topoisomerases
Nucleoside Derivative SynthesisFacilitates synthesis of halogenated purine nucleosides
Anticancer ActivityDerivatives show activity against cancer cell lines

Case Study: Synthesis and Application

In a recent study, researchers synthesized various phosphonate derivatives from TECPA to evaluate their biological activities. Among these, one derivative was tested for its ability to inhibit bacterial growth by targeting topoisomerases. The results indicated that this derivative significantly reduced bacterial viability, showcasing the potential of TECPA-derived compounds as antibacterial agents .

Safety and Toxicity

TECPA is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may also cause respiratory irritation upon exposure. Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings .

Properties

IUPAC Name

ethyl 2-chloro-2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDXCIMROXIFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(P(=O)(OCC)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394079
Record name Triethyl 2-chloro-2-phosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7071-12-7
Record name Triethyl 2-chloro-2-phosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl 2-chloro-2-phosphonoacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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